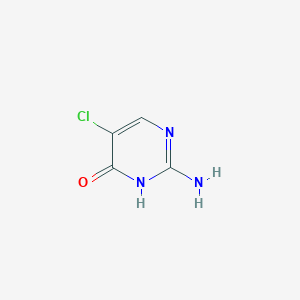

2-Amino-5-chloropyrimidin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-chloro-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c5-2-1-7-4(6)8-3(2)9/h1H,(H3,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCAKGMHAFDMNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801292511 | |

| Record name | 2-Amino-5-chloro-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89033-81-8 | |

| Record name | 2-Amino-5-chloro-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89033-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-chloro-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 2 Amino 5 Chloropyrimidin 4 3h One Derivatives

Mechanistic Investigations of Pyrimidinone Transformations

The transformation of pyrimidinone derivatives is a cornerstone of synthetic organic chemistry, providing pathways to a wide array of heterocyclic compounds with significant chemical and biological importance. Mechanistic studies have revealed intricate details of these reactions, including the involvement of reactive intermediates and the factors governing selectivity.

Isothiocyanate Intermediate Pathways in Pyrimidine (B1678525) Synthesis

While not extensively documented for 2-Amino-5-chloropyrimidin-4(3H)-one itself, the use of isothiocyanate intermediates is a well-established strategy in the synthesis of fused pyrimidine systems, such as thieno[2,3-d]pyrimidines and thiazolo[4,5-d]pyrimidines. In these synthetic routes, an amino-substituted thiophene or thiazole derivative reacts with an isothiocyanate to form a thiourea (B124793) intermediate. This intermediate then undergoes intramolecular cyclization to furnish the fused pyrimidine ring system.

For instance, the synthesis of 2-imino-3N-(substituted)-5-(thiophen-2-yl)-3,4-dihydro-thieno[2,3-d]pyrimidine-2(1H) is achieved by reacting 2-amino-4-(thiophen-2-yl)thiophene-3-carbonitrile with an isothiocyanate in pyridine. This reaction proceeds through a thiourea adduct which subsequently cyclizes. nih.gov Similarly, 2-hydrazinyl-3-methyl-5-(thiophen-2-yl)-thieno[2,3-d]pyrimidin-4(3H)-imine can be reacted with methyl or phenyl isothiocyanate to yield corresponding thiourea or triazolopyrimidine derivatives. nih.gov These examples highlight the utility of isothiocyanates in building complex heterocyclic scaffolds fused to a pyrimidine ring.

Intramolecular Cyclization Mechanisms

Intramolecular cyclization is a key transformation of pyrimidinone derivatives, leading to the formation of bicyclic and polycyclic heterocyclic systems. A particularly relevant example is the synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones, which serve as close analogs to the title compound. A highly regioselective lithiation–substitution protocol has been developed for these compounds, providing a versatile route to a variety of derivatives. nih.gov

The mechanism of this transformation involves the deprotonation of the pyrimidinone ring, followed by the introduction of a substituent at the C-6 position. This substituent can then participate in intramolecular cyclization reactions. For example, the reaction of 5,6-diamino-1-methylthiouracil with phenacyl bromide can proceed via an initial SN2 reaction at one of the amino groups, followed by an intramolecular cyclization and subsequent oxidation to yield a lumazine derivative. The reaction conditions, particularly the presence or absence of a base, can influence whether the initial step is an alkylation or a condensation reaction. Current time information in Allegan County, US.

The following table summarizes the synthesis of various 6-substituted 2-amino-5-bromo-4(3H)-pyrimidinones via a regioselective lithiation-substitution protocol.

| Entry | Electrophile | Product | Yield (%) |

| 1 | Butyraldehyde | 2-Amino-5-bromo-6-(1-hydroxybutyl)pyrimidin-4(3H)-one | 75 |

| 2 | Isobutyraldehyde | 2-Amino-5-bromo-6-(1-hydroxy-2-methylpropyl)pyrimidin-4(3H)-one | 72 |

| 3 | Benzaldehyde | 2-Amino-5-bromo-6-(hydroxy(phenyl)methyl)pyrimidin-4(3H)-one | 80 |

| 4 | 4-Chlorobenzaldehyde | 2-Amino-5-bromo-6-((4-chlorophenyl)(hydroxy)methyl)pyrimidin-4(3H)-one | 78 |

| 5 | 2,4,6-Trimethylbenzaldehyde | 2-Amino-5-bromo-6-(1-hydroxy-2-(2,4,6-trimethylphenyl)ethyl)pyrimidin-4(3H)-one | 70 |

| 6 | 3,4-Dimethoxybenzaldehyde | 2-Amino-5-bromo-6-((3,4-dimethoxyphenyl)(hydroxy)methyl)pyrimidin-4(3H)-one | 75 |

This table is based on data from the synthesis of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives, which are structural analogs of this compound. nih.gov

Understanding Chemo- and Regioselectivity in Pyrimidinone Reactions

Chemo- and regioselectivity are critical considerations in the reactions of polysubstituted pyrimidinones (B12756618). The presence of multiple reactive sites necessitates a nuanced understanding of the factors that govern which site will react preferentially.

A prime example of regioselectivity is observed in the lithiation of 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone. Treatment of the N-protected derivative with a strong base like lithium diisopropylamide (LDA) followed by quenching with an electrophile leads to substitution exclusively at the C-6 methyl group, leaving the bromine atom at the C-5 position untouched. This high degree of regioselectivity allows for the synthesis of a wide range of 6-substituted derivatives. nih.gov

The regioselectivity of nucleophilic aromatic substitution (SNAr) on pyrimidine rings is also a subject of significant study. In 2,4-dichloropyrimidine systems, for instance, the C-4 position is generally more susceptible to nucleophilic attack than the C-2 position. However, the presence of other substituents on the ring can significantly influence this selectivity. In the case of 2-amino-4,6-dichloropyrimidines, substitution reactions with various amines have been shown to occur at the C-4 and C-6 positions. nih.gov For this compound, the electronic effects of the amino, chloro, and oxo groups, as well as the reaction conditions, will collectively determine the outcome of nucleophilic substitution reactions.

Reactivity of Specific Functional Groups within the this compound Scaffold

The reactivity of this compound is largely dictated by the chlorine atom at the 5-position and the amino group at the 2-position. These functional groups are pivotal in directing the synthetic transformations of the molecule.

Reactivity of the Chlorine Atom as a Leaving Group

The chlorine atom at the C-5 position of the pyrimidinone ring is a potential leaving group in nucleophilic substitution reactions. However, its reactivity is influenced by the electron-donating amino group at C-2 and the electron-withdrawing carbonyl group at C-4. While direct nucleophilic substitution at the C-5 position of a pyrimidine ring is generally less facile than at the C-2, C-4, or C-6 positions, it can be achieved under certain conditions.

In related systems, such as 4-chlorothienopyrimidines, the chlorine atom is readily displaced by nucleophiles like amino acids. researchgate.net The synthesis of 2-arylamino-4-aryl-5-bromopyrimidines also demonstrates the displacement of a halogen at the 5-position, although this is typically achieved through cross-coupling reactions rather than direct SNAr. savemyexams.com For this compound, the chlorine atom's reactivity as a leaving group would likely be exploited in palladium-catalyzed cross-coupling reactions or under forcing nucleophilic substitution conditions.

Role of the Amino Group in Reaction Pathways

The 2-amino group plays a crucial role in modulating the reactivity of the pyrimidinone ring and can also participate directly in reactions. Its electron-donating nature increases the electron density of the ring, which can affect the rates and regioselectivity of electrophilic and nucleophilic attack.

The amino group can exist in tautomeric equilibrium with an imino form, and the predominant tautomer can influence the molecule's reactivity. researchgate.net Spectroscopic and computational studies on isocytosine (2-aminopyrimidin-4-one) indicate that the amino tautomer is the most stable. researchgate.net

Furthermore, the amino group itself is a nucleophile and can react with electrophiles. For example, in the synthesis of fused pyrimidine systems, the amino group can be the site of initial reaction, leading to the formation of an intermediate that subsequently undergoes intramolecular cyclization. The reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines to form substituted 2,4-diaminopyrimidines is a clear example of the amino group's role as a directing group, influencing the position of subsequent substitutions. nih.gov

Reactivity of the Pyrimidinone Carbonyl Moiety

The tautomeric nature of the pyrimidin-4(3H)-one system, existing in equilibrium with its aromatic 4-hydroxypyrimidine form, plays a crucial role in the reactivity of the C4 position. Reactions targeting the carbonyl moiety often proceed via this hydroxy tautomer, which can be exploited for various chemical transformations.

Conversion to 4-Chloropyrimidine Derivatives:

A significant transformation of the pyrimidinone carbonyl is its conversion into a chlorine atom, yielding a 4-chloropyrimidine derivative. This reaction is typically achieved by treating the parent compound with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The reaction proceeds by the conversion of the carbonyl group, via its enolic (hydroxy) form, into a more reactive intermediate that is subsequently displaced by a chloride ion. This transformation is a cornerstone in pyrimidine chemistry as the resulting 4-chloropyrimidine is a versatile intermediate for further nucleophilic substitution reactions.

Thionation of the Carbonyl Group:

The carbonyl oxygen can be replaced with a sulfur atom to form the corresponding 2-amino-5-chloro-4-thiopyrimidinone. This thionation is commonly carried out using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) or phosphorus pentasulfide (P₄S₁₀). The reaction involves a nucleophilic attack of the sulfurizing reagent on the carbonyl carbon, followed by a series of rearrangements to yield the thiocarbonyl compound. These thionated derivatives are valuable precursors for the synthesis of various sulfur-containing heterocyclic systems.

O-Alkylation of the Pyrimidinone:

The pyrimidinone moiety can also undergo O-alkylation to form 4-alkoxy-2-amino-5-chloropyrimidines. This reaction typically involves the deprotonation of the N3-H or the enolic OH group with a suitable base to form a pyrimidinate anion, which then acts as a nucleophile to attack an alkylating agent, such as an alkyl halide. The regioselectivity of the alkylation (N- versus O-alkylation) can be influenced by several factors, including the nature of the alkylating agent, the solvent, and the counter-ion of the base used.

The following table summarizes key transformations involving the carbonyl moiety of this compound and its analogs, based on established reactivity patterns in pyrimidine chemistry.

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| This compound | Phosphorus oxychloride (POCl₃), heat | 2-Amino-4,5-dichloropyrimidine | Chlorination |

| This compound | Lawesson's reagent or P₄S₁₀, reflux in a high-boiling solvent (e.g., toluene, pyridine) | 2-Amino-5-chloro-4-thiopyrimidinone | Thionation |

| This compound | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl halide (e.g., CH₃I, C₂H₅Br) | 4-Alkoxy-2-amino-5-chloropyrimidine | O-Alkylation |

Structural Characterization and Elucidation of 2 Amino 5 Chloropyrimidin 4 3h One Compounds

Crystallographic Analysis for Structural Confirmation

Single-Crystal X-ray Diffraction (SC-XRD) Studies

For related pyrimidine (B1678525) derivatives, SC-XRD studies have been crucial in confirming their molecular structures. For instance, the crystal structure of methyl 4-amino-2-chloropyrimidine-5-carboxylate, an analogous compound, was determined to be in the monoclinic space group P21/c. nih.gov In this study, the pyrimidine ring was found to be nearly planar. nih.gov It is anticipated that a similar planarity would be observed for the pyrimidine ring in 2-Amino-5-chloropyrimidin-4(3H)-one.

A hypothetical table of crystallographic data for this compound, based on common findings for similar heterocyclic compounds, is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: The values in this table are hypothetical and serve as an illustration of the data obtained from an SC-XRD experiment.

Analysis of Crystal Packing and Polymorphism

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular forces. Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact its physical properties. google.com Different polymorphic forms arise from variations in crystal packing. google.com

While no specific polymorphic forms of this compound are reported in the search results, studies on related compounds, such as N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, have revealed the existence of different polymorphs with distinct crystal packing arrangements. chemicalbook.com The analysis of crystal packing provides insights into the stability and potential for polymorphism in a given compound.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Intermolecular interactions are the forces that hold molecules together in a crystal. In the case of this compound, several types of interactions are expected to play a crucial role in its crystal packing.

Hydrogen Bonding: The presence of an amino group (-NH2) and a pyrimidinone ring with N-H and C=O groups suggests that hydrogen bonding would be a dominant intermolecular interaction. In the crystal structure of methyl 4-amino-2-chloropyrimidine-5-carboxylate, molecules are linked by N—H···N hydrogen bonds, forming supramolecular chains. nih.gov Similarly, in 2-amino-4,6-dimethylpyrimidinium salicylate, N—H⋯O and N—H⋯N hydrogen bonds create specific motifs that stabilize the crystal structure. google.com

Halogen Bonding: The chlorine atom at the 5-position of the pyrimidine ring can participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species.

π-π Stacking: The aromatic nature of the pyrimidine ring allows for π-π stacking interactions between adjacent molecules, further contributing to the stability of the crystal lattice. Offset π-π stacking interactions have been observed in the crystal structure of 4-amino-3,5-dichloropyridine. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for elucidating the chemical environment of atoms within a molecule in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field.

Proton (¹H) NMR spectroscopy is used to determine the number of different types of protons in a molecule and their chemical environments. The chemical shift (δ) of a proton is influenced by the electron density around it.

While a specific, experimentally verified ¹H NMR spectrum for this compound is not provided in the search results, the expected chemical shifts can be predicted based on the functional groups present in the molecule. The protons of the amino group (-NH2) would likely appear as a broad signal, and the proton on the pyrimidine ring would be influenced by the adjacent chloro and carbonyl groups. nih.gov The N-H proton of the pyrimidinone ring would also have a characteristic chemical shift.

A hypothetical ¹H NMR data table for this compound is presented below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H6 | Value | s |

| NH (ring) | Value | br s |

| NH₂ (amino) | Value | br s |

Note: The values in this table are hypothetical and serve as an illustration. The exact chemical shifts would depend on the solvent used and other experimental conditions. "s" denotes a singlet and "br s" denotes a broad singlet.

Computational studies, such as those using Density Functional Theory (DFT), can also be employed to predict NMR chemical shifts and provide further insight into the electronic structure of the molecule. mahendrapublications.comresearchgate.net

Carbon (¹³C) NMR for Substitution Pattern Confirmation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful, non-destructive technique used to determine the number of non-equivalent carbon atoms in a molecule and to gain insight into their chemical environment. For this compound, the ¹³C NMR spectrum is expected to display distinct signals corresponding to each of the four carbon atoms in the pyrimidine ring.

The chemical shift (δ), measured in parts per million (ppm), of each carbon signal is highly dependent on its local electronic environment, which is influenced by the presence of neighboring atoms and functional groups. The substitution pattern on the pyrimidine ring—an amino group at C2, a chlorine atom at C5, and a carbonyl group at C4—creates a unique electronic landscape for each carbon atom.

Expected ¹³C NMR Data:

In a hypothetical analysis, the carbon atoms of this compound would resonate at different chemical shifts. The carbon atom bonded to the electronegative chlorine (C5) would likely be found at a distinct chemical shift. The carbonyl carbon (C4) would typically appear significantly downfield (at a higher ppm value) due to the deshielding effect of the double-bonded oxygen atom. The carbon atom attached to the amino group (C2) would also have a characteristic chemical shift, influenced by the nitrogen atom. The remaining carbon of the pyrimidine ring (C6) would have its own unique resonance.

The precise chemical shifts would need to be determined experimentally and would be crucial in confirming the regiochemistry of the substituents on the pyrimidine ring. Any deviation from the expected number of signals or their general chemical shift regions could indicate the presence of isomers or impurities.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ) Range (ppm) | Rationale |

| C2 | 150 - 165 | Attached to two nitrogen atoms (amino and ring nitrogen), leading to a downfield shift. |

| C4 | 160 - 175 | Carbonyl carbon, highly deshielded by the electronegative oxygen atom. |

| C5 | 110 - 125 | Attached to an electronegative chlorine atom, resulting in a downfield shift compared to an unsubstituted C-H. |

| C6 | 135 - 150 | Influenced by the adjacent ring nitrogen and the carbonyl group. |

Note: These are predicted ranges and actual experimental values may vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, enabling the differentiation between compounds with the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₄H₄ClN₃O, the expected monoisotopic mass can be calculated with high precision. Current time information in Las Vegas, NV, US. The presence of chlorine is particularly noteworthy, as its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak in the mass spectrum, providing a clear signature for the presence of a single chlorine atom in the molecule.

Expected HRMS Data:

An HRMS analysis using a soft ionization technique like electrospray ionization (ESI) would be expected to show a prominent protonated molecule [M+H]⁺. The high-resolution measurement of this ion would allow for the confirmation of the elemental formula C₄H₄ClN₃O.

Furthermore, tandem mass spectrometry (MS/MS) experiments, where the parent ion is fragmented, would provide valuable information about the compound's structure. The fragmentation pattern would reveal characteristic losses of small neutral molecules or radicals, such as the loss of CO, HCN, or the chlorine atom, helping to piece together the connectivity of the molecule.

Interactive Data Table: Predicted HRMS Fragmentation Data

| Ion | Predicted Exact Mass (m/z) | Interpretation |

| [C₄H₄³⁵ClN₃O + H]⁺ | 146.0116 | Protonated molecule (³⁵Cl isotope) |

| [C₄H₄³⁷ClN₃O + H]⁺ | 148.0086 | Protonated molecule (³⁷Cl isotope), approximately 1/3 the intensity of M+H |

| [M+H - CO]⁺ | 118.0171 | Loss of carbon monoxide from the pyrimidinone ring |

| [M+H - Cl]⁺ | 111.0403 | Loss of the chlorine atom |

| [M+H - HCN]⁺ | 119.0151 | Loss of hydrogen cyanide, a common fragmentation for nitrogen heterocycles |

Note: These are predicted exact masses and fragmentation pathways. Actual experimental results are required for confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (expressed as wavenumber, cm⁻¹), causing the bonds within that group to vibrate.

The FT-IR spectrum of this compound is expected to show distinct absorption bands corresponding to the N-H bonds of the amino group, the C=O bond of the carbonyl group, the C-Cl bond, and various vibrations within the pyrimidine ring.

Expected FT-IR Data:

The N-H stretching vibrations of the primary amine (NH₂) typically appear as two bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the pyrimidinone ring is expected to be a strong, sharp band around 1650-1700 cm⁻¹. The C-Cl stretch will likely be observed in the fingerprint region, typically between 600-800 cm⁻¹. Vibrations associated with the C=N and C=C bonds within the aromatic ring would also be present in the 1400-1600 cm⁻¹ region. The presence and position of these bands would provide strong evidence for the key functional groups in the molecule.

Interactive Data Table: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amino) | 3300 - 3500 | Stretch |

| C=O (Carbonyl) | 1650 - 1700 | Stretch |

| C=N / C=C (Ring) | 1400 - 1600 | Stretch |

| C-Cl (Chloro) | 600 - 800 | Stretch |

| N-H (Amine) | 1580 - 1650 | Bend |

Note: These are characteristic ranges. The exact position and intensity of the peaks depend on the molecular environment and physical state of the sample.

Computational Chemistry and Theoretical Investigations of 2 Amino 5 Chloropyrimidin 4 3h One

Quantum Chemical Studies

Quantum chemical calculations are instrumental in elucidating the molecular structure, reactivity, and spectroscopic properties of heterocyclic compounds like 2-Amino-5-chloropyrimidin-4(3H)-one.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For pyrimidine (B1678525) derivatives, DFT calculations, often employing the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), have been widely used to predict molecular geometries, electronic properties, and vibrational spectra. rsc.orgacs.orgphyschemres.orgnih.govsciensage.inforesearchgate.netnih.gov

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter for assessing molecular stability and reactivity. sciensage.infonih.govirjweb.comirjweb.comaimspress.com

In studies of similar aminopyrimidine derivatives, the HOMO is typically localized over the aminopyrimidine ring, while the LUMO may be distributed across the pyrimidine ring and its substituents. The HOMO-LUMO energy gap provides insights into the molecule's polarizability and its tendency to undergo charge transfer. aimspress.com For instance, in a study of N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine, the HOMO and LUMO energies were calculated to be -6.2613 eV and -0.8844 eV, respectively, resulting in an energy gap of 5.3769 eV. irjweb.com Such a large energy gap suggests high kinetic stability and low chemical reactivity. irjweb.com

Table 1: Representative HOMO-LUMO Energy Data for a Similar Pyrimidine Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.2613 |

| ELUMO | -0.8844 |

| Energy Gap (ΔE) | 5.3769 |

Data based on calculations for N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine. irjweb.com

Vibrational spectroscopy, in conjunction with theoretical calculations, is a powerful tool for structural elucidation. DFT calculations can predict the vibrational frequencies and corresponding modes of a molecule. physchemres.org For pyrimidine and its derivatives, characteristic vibrational modes include C-H stretching, N-H stretching, C=O stretching, and various ring breathing and deformation modes. nih.govresearchgate.netacs.org

In a study on 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, the experimental FT-IR spectrum was compared with the theoretical spectrum obtained from DFT calculations. physchemres.org Key vibrational frequencies included N-H stretching around 3337 cm⁻¹, C=O stretching at 1678 cm⁻¹, and aromatic C=C stretching at 1523 cm⁻¹. physchemres.org For this compound, one would expect to observe characteristic frequencies for the amino group (N-H stretching and bending), the carbonyl group (C=O stretching), and the C-Cl stretching, in addition to the pyrimidine ring vibrations.

Table 2: Predicted Vibrational Frequencies for a Structurally Related Pyrimidinone

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretching | 3337 |

| Aromatic C-H Stretching | 3074 |

| C=O Stretching | 1678 |

| C=N Stretching | 1589 |

| Aromatic C=C Stretching | 1523 |

| C-F Stretching | 1156 |

Data based on calculations for 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one. physchemres.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by describing the charge distribution and interactions between orbitals. NBO analysis can reveal hyperconjugative interactions, which are crucial for understanding molecular stability. acs.org In a study of diaminopyrimidine sulfonate derivatives, NBO analysis showed significant stabilization energies arising from interactions between lone pair orbitals and antibonding orbitals, indicating intramolecular charge transfer. acs.org

Table 3: Representative NBO Analysis Data for a Diaminopyrimidine Derivative

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N1 | π(C2-N3) | 25.8 |

| LP(1) N1 | π(C4-C5) | 18.5 |

| LP(1) N7 | π*(C5-C6) | 38.1 |

Data based on calculations for 2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate (B94788). acs.org

Molecules with large hyperpolarizabilities are of interest for applications in nonlinear optics. rsc.orgrsc.orgresearchgate.netnih.gov Pyrimidine derivatives, with their π-conjugated systems, are potential candidates for NLO materials. rsc.org Computational studies on pyrimidine derivatives have shown that the presence of electron-donating and electron-accepting groups can enhance the NLO response. rsc.orgrsc.org

In a study of a sulfonated pyrimidine derivative, the first hyperpolarizability (β) was calculated to be significantly larger than that of urea (B33335), a standard NLO material. acs.org The calculated total hyperpolarizability (γtot) for 2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate and 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate (B104242) were found to be 3.7 × 10⁴ and 2.7 × 10⁴ au, respectively, indicating a substantial NLO response. acs.org The push-pull nature of this compound, with the electron-donating amino group and the electron-withdrawing chloro and carbonyl groups, suggests that it may also exhibit interesting NLO properties.

Table 4: Calculated NLO Properties for Diaminopyrimidine Sulfonate Derivatives

| Compound | First Hyperpolarizability (β₀) (au) | Total Hyperpolarizability (γ) (x 10⁴ au) |

| 2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate | 1.8 x 10³ | 3.7 |

| 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate | 1.5 x 10³ | 2.7 |

Data from a study on diaminopyrimidine sulfonate derivatives. acs.org

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to characterize chemical bonding. wikipedia.org QTAIM analysis can identify bond critical points (BCPs) and characterize the nature of the interactions as either shared (covalent) or closed-shell (ionic, van der Waals). nih.gov

While specific QTAIM studies on this compound are not available, the methodology has been applied to various molecular systems to understand bonding. rsc.orgchemrxiv.org For the title compound, QTAIM analysis would be expected to characterize the covalent nature of the bonds within the pyrimidine ring and the C-Cl bond. It would also be valuable for analyzing any intramolecular hydrogen bonds, for instance, between the amino group and the carbonyl oxygen, by examining the properties of the corresponding BCPs. The Laplacian of the electron density (∇²ρ) at the BCP is a key indicator: a negative value suggests a shared interaction, while a positive value indicates a closed-shell interaction. nih.gov

Density Functional Theory (DFT) Calculations

Molecular Modeling and Simulation of this compound

Computational chemistry provides powerful tools to investigate the properties of molecules at an atomic level. For this compound, a substituted pyrimidinone, molecular modeling and simulation techniques are crucial for understanding its structural characteristics, stability, and potential interactions with biological macromolecules. These in silico methods, including conformational analysis, molecular docking, and the prediction of molecular recognition patterns, offer valuable insights that can guide further experimental research.

Conformational Analysis and Stability Studies

The stability and conformation of this compound are fundamentally influenced by tautomerism, a phenomenon common in heterocyclic systems like pyrimidinones (B12756618). The compound can exist in different tautomeric forms, primarily the keto form (4(3H)-pyrimidinone) and the enol form (4-hydroxypyrimidine). Computational studies on the parent molecule, 4(3H)-pyrimidinone, have investigated the factors governing this tautomeric equilibrium.

Research has shown that for the unsubstituted ring, the ketonic form is generally more stable than the hydroxyl form. nih.gov This preference is the result of a complex interplay between aromaticity, intramolecular hydrogen bonding, and electronic delocalization. nih.gov Computational methods such as Density Functional Theory (DFT), Nucleus-Independent Chemical Shift (NICS) calculations for aromaticity, and Natural Bond Orbital (NBO) analysis are employed to dissect these energetic contributions. nih.gov

For this compound, the presence of the amino and chloro substituents on the pyrimidine ring further influences this equilibrium. The amino group, a strong electron-donating group, and the chloro atom, an electron-withdrawing group, modify the electronic landscape of the ring system. Theoretical calculations are essential to determine the lowest energy conformer and the relative stabilities of its possible tautomers. These studies typically involve geometry optimization of the different forms to find the most stable three-dimensional structure.

Table 1: Theoretical Methods in Conformational and Stability Analysis

| Computational Method | Application in Studying this compound | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of molecular structure, energy, and properties of different tautomers. | researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Evaluation of electronic delocalization and intramolecular interactions like hydrogen bonds. | nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonds and non-covalent interactions. | nih.gov |

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. For this compound, docking simulations can predict its binding affinity and interaction patterns with various protein active sites.

While specific docking studies on this compound are not extensively documented in public literature, research on structurally similar pyrimidine and thienopyrimidine derivatives provides a strong basis for predicting its behavior. These related compounds are often investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling and frequent targets in cancer therapy. nih.govresearchgate.netnih.gov

Docking simulations of these scaffolds into kinase active sites, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), typically reveal a common binding pattern. nih.govnih.gov The pyrimidine core often forms key hydrogen bonds with backbone atoms in the hinge region of the kinase domain, mimicking the interaction of the adenine (B156593) base of ATP. The substituents on the ring, such as the amino and chloro groups of the title compound, would then project into adjacent hydrophobic or hydrophilic pockets, contributing to binding affinity and selectivity. nih.gov Molecular dynamics (MD) simulations are often used after docking to confirm the stability of the predicted ligand-receptor complex over time. nih.gov

Table 2: Examples of Molecular Docking Studies on Related Pyrimidine Scaffolds

| Compound Class | Protein Target | Key Interactions Observed | Reference |

|---|---|---|---|

| Thieno[2,3-d]pyrimidine derivatives | EGFR | Hydrogen bond with Met769; Hydrophobic interactions with Val702, Ala719, Leu820. | nih.gov |

| 2-Aminopyrimidine (B69317) derivatives | IGF1R, EGFR | Strong binding affinity predicted, with interactions in the kinase active site. | researchgate.net |

| 2-Anilino-4-(benzimidazol-1-yl)pyrimidine derivatives | CDK9, CDK12 | Adoption of a common binding pattern for CDK inhibitors. | nih.gov |

In Silico Prediction of Molecular Recognition Patterns

Pharmacophore modeling is a key technique in this area. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific target or a family of targets. For a molecule like this compound, a pharmacophore model could be generated based on its structure and known active compounds for a particular target class, such as protein kinases. This model can then be used to screen large compound databases to identify other molecules with similar recognition patterns. mdpi.com

Advanced computational methods, such as deep learning and specialized programs like AlphaFold2, are also transforming the prediction of molecular interactions. mdpi.comnih.gov While often applied to protein-protein interactions, these tools are increasingly used to predict how small molecules might interact with protein surfaces. nih.gov By analyzing vast datasets of sequence and structural information, these methods can infer potential binding partners and recognition sites without prior knowledge, offering a powerful hypothesis-generating tool for understanding the biological role of novel chemical entities. mdpi.comnih.gov For 2,4-diaminopyrimidine-based compounds, which are structurally related to the title compound, in silico screening followed by molecular dynamics has successfully identified potential inhibitors of targets like Casein kinase 1 epsilon (CK1ε). mdpi.com

Table 3: In Silico Methods for Predicting Molecular Recognition

| Method | Description | Application | Reference |

|---|---|---|---|

| Pharmacophore Modeling | Defines the 3D arrangement of essential features for biological activity. | Virtual screening of compound libraries to find molecules with similar interaction potential. | mdpi.com |

| Virtual Screening | Computationally screens large libraries of compounds against a target structure. | To identify potential "hit" compounds for further investigation. | nih.govmdpi.com |

| Machine Learning / Deep Learning | Uses algorithms trained on large datasets to predict protein-ligand interactions. | To predict novel protein targets and understand complex interaction networks. | mdpi.com |

Medicinal Chemistry Perspectives: Scaffold Design and Molecular Recognition of Pyrimidinone Derivatives

Pyrimidinone as a Privileged Heterocyclic Scaffold

The value of the pyrimidinone scaffold in medicinal chemistry is multifaceted. It is a synthetically accessible and versatile core that can be readily modified, allowing chemists to fine-tune its properties for specific biological applications. mdpi.combohrium.com Its structure is robust and offers multiple points for substitution, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles. nih.gov The pyrimidine (B1678525) ring system is a fundamental component of various clinically important drugs, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. wjarr.comnih.gov

Mimicry of Nucleobase Structures and Implications for Molecular Design

A primary reason for the success of the pyrimidinone scaffold is its structural resemblance to the natural nucleobases found in DNA and RNA, such as cytosine, uracil, and thymine. bohrium.comresearchgate.net This mimicry allows pyrimidinone-based molecules to act as competitive inhibitors for enzymes that process nucleic acids, such as polymerases and kinases. researchgate.net The 2-Amino-5-chloropyrimidin-4(3H)-one structure specifically mimics key features of these bases. The endocyclic nitrogen atoms, the exocyclic amino group at the C-2 position, and the carbonyl group at the C-4 position can all participate in hydrogen bonding interactions within the active sites of target proteins, similar to how natural nucleobases form base pairs. bohrium.comresearchgate.net This inherent ability to form specific, directed interactions makes the scaffold an excellent starting point for designing inhibitors that target the ATP-binding sites of kinases, which are often implicated in cancer and inflammatory diseases.

Rational Design Strategies for Pyrimidinone-Based Ligands

The structural features of pyrimidinone derivatives lend themselves to rational drug design strategies. The core scaffold can serve as an effective hinge-binding motif, a critical interaction for many kinase inhibitors. The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, anchoring the inhibitor in place. bohrium.com

Fragment-based drug discovery (FBDD) is another strategy where the pyrimidinone scaffold excels. Small molecular fragments containing the pyrimidinone core can be screened for weak binding to a biological target. Once a hit is identified, the fragment can be elaborated upon, with substitutions at various positions (like C-5) to enhance potency and selectivity. The this compound scaffold is well-suited for this approach; the 2-amino and 4-oxo groups provide the necessary interactions for initial binding, while the chlorine at the C-5 position can be modified to probe deeper into hydrophobic pockets of the target protein.

Structure-Activity Relationship (SAR) Methodologies in Pyrimidinone Scaffold Modifications

Structure-Activity Relationship (SAR) studies are fundamental to optimizing lead compounds in drug discovery. For the pyrimidinone scaffold, SAR involves systematically altering the substituents at different positions on the ring to understand their effect on biological activity. nih.gov

Systematic Substitution and Derivatization at Key Positions (e.g., C-2, C-5, C-6)

The substitution pattern on the pyrimidinone ring dramatically influences its biological activity. nih.gov For a scaffold like this compound, the key positions for modification are C-2, C-5, and C-6.

C-2 Position: The 2-amino group is a potent hydrogen bond donor. Modifying this group, for instance by alkylation or by replacing it with other functional groups, can significantly impact binding affinity. In many kinase inhibitors, this group interacts with the hinge region of the enzyme. acs.org

C-5 Position: This position is often directed towards the solvent-exposed region or a hydrophobic sub-pocket of the binding site. The existing chloro group on this compound is a good starting point. Replacing the chlorine with other halogens (F, Br, I) or small alkyl or cyano groups can probe the steric and electronic requirements of this pocket. Larger aryl or heteroaryl groups can also be introduced here to seek additional interactions and improve potency.

The following table illustrates a hypothetical SAR exploration based on a 2-aminopyrimidinone core, demonstrating how modifications can influence inhibitory activity against a target kinase.

| Compound | R1 (C-5) | R2 (C-6) | Kinase Inhibition IC₅₀ (nM) |

| 1 | -H | -H | 5000 |

| 2 | -Cl | -H | 850 |

| 3 | -Br | -H | 700 |

| 4 | -CH₃ | -H | 1200 |

| 5 | -CN | -H | 950 |

| 6 | -Cl | -CH₃ | 450 |

| 7 | -Cl | -Phenyl | 200 |

This table is a representative example based on general SAR principles for pyrimidinone kinase inhibitors and does not represent data for a specific, single study.

Impact of Substituent Electronic and Steric Properties on Molecular Interactions

The electronic and steric nature of substituents is critical for molecular recognition.

Electronic Effects: The chlorine atom at the C-5 position of this compound is electron-withdrawing. This influences the electron density of the entire ring system, which can affect the pKa of the amino group and the hydrogen-bonding strength of the ring nitrogens. Replacing the chloro group with an electron-donating group (like a methoxy (B1213986) group) or a stronger electron-withdrawing group (like a trifluoromethyl group) can systematically modulate these properties to achieve optimal target interaction.

Steric Effects: The size and shape of the substituent at the C-5 and C-6 positions are crucial. A bulky substituent may be necessary to fill a large hydrophobic pocket, but it could also cause a steric clash, preventing the inhibitor from binding. SAR studies often explore a range of substituent sizes, from small methyl groups to larger phenyl or naphthyl groups, to find the ideal fit for the target's binding site. nih.gov For example, studies on pyrimido[5,4-d]pyrimidines showed that bulky side chains at the 6-position were well-tolerated and could be used to attach solubilizing groups without losing potency. nih.gov

Bioisosteric Replacements Utilizing Pyrimidinone Ring Systems

Conversely, the substituents on the this compound scaffold can be subjected to bioisosteric replacement.

The chloro group at C-5 could be replaced by a trifluoromethyl group (CF₃) to maintain a similar size and electronic effect but potentially improve metabolic stability. A cyano group (-CN) could serve as a smaller, polar replacement.

The 2-amino group could be part of a bioisosteric replacement. For instance, the entire 2-aminopyrimidinone core could be considered a bioisostere for other hinge-binding motifs like indazole or pyrazolopyrimidine. nih.gov

The carbonyl group at C-4 is a key hydrogen bond acceptor. While less commonly replaced, it could theoretically be swapped with a sulfone or other hydrogen-bond-accepting groups to subtly alter the interaction geometry.

This strategy of bioisosteric replacement is a powerful tool for navigating challenges in lead optimization, such as poor metabolic stability, toxicity, or off-target effects, while retaining the desired biological activity.

Scaffold Hopping and Exploration of Pyrimidinone Core Architectures

Scaffold hopping is a prominent strategy in medicinal chemistry for the discovery of novel compounds with improved properties by replacing the central core of a known active molecule with a structurally different moiety while retaining similar biological activity. researchgate.netnih.gov This approach is particularly valuable for navigating away from undesirable physicochemical or pharmacokinetic properties or for identifying novel intellectual property. The pyrimidinone core, and specifically the 2-aminopyrimidine (B69317) moiety, has served as both a starting point and a destination for scaffold hopping endeavors, leading to the discovery of potent and selective modulators of various biological targets.

A notable example involves a scaffold hopping strategy to develop inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) biofilms. nih.gov Researchers hypothesized that replacing the 2-aminoimidazole (2-AI) core of a known biofilm inhibitor with a 2-aminopyrimidine (2-AP) could yield compounds with improved or similar anti-biofilm activity. nih.gov This hop from a five-membered ring to a six-membered ring removes a hydrogen bond donor and increases the ring size, altering the compound's spatial arrangement and interaction profile. nih.gov The subsequent exploration of aryl substitutions on the 2-AP core led to the identification of compounds with significant inhibitory activity against MRSA biofilm formation. nih.gov

| Compound | Core Structure | Key Substitutions | MRSA Biofilm Inhibition IC50 (µM) |

|---|---|---|---|

| 8g | 2-Aminopyrimidine | C-4 substitution, meta-amide linker, 3,5-dibromo tail | 17.4 ± 6.4 |

| 8e | 2-Aminopyrimidine | C-4 substitution, meta-amide linker, 3,5-dichloro tail | 26.4 ± 4.9 |

| 14 | 2-Aminopyrimidine | C-4 substitution, para-amide linker, 3,5-dichloro tail | 41 ± 12 |

| 13d | 2-Aminopyrimidine | C-5 substitution, meta-amide linker, 3,5-dibromo tail | 43 ± 8.3 |

| 15d | 2-Aminopyrimidine | C-5 substitution, ortho-amide linker, 3,5-dibromo tail | 69 ± 16 |

Another successful application of scaffold hopping involved the design of dual inhibitors for cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). Using bioisosterism principles, a 2-aminopyridine-based inhibitor was hopped to a 2-aminopyrimidine scaffold. acs.org This modification aimed to optimize the binding interactions within the active sites of both enzymes. The resulting 2-aminopyrimidine derivatives demonstrated varied but potent inhibitory activities against CDK9 and HDACs, highlighting the utility of this strategy in generating novel dual-target agents. acs.org

The exploration of the this compound core architecture itself, without a complete scaffold hop, has also yielded significant findings. A series of 2-amino-4-aryl-5-chloropyrimidines were synthesized and identified as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1), both crucial targets in cancer therapy. nih.gov The systematic synthesis and structure-activity relationship (SAR) studies of these analogues demonstrate how modifying the substituents on a fixed pyrimidinone core can fine-tune potency and selectivity. researchgate.netnih.gov

| Compound | R1 Group | CDK9 IC50 (nM) | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) |

|---|---|---|---|---|

| 9h | Cyclohexanol | >10000 | 149.3 | 28.4 |

| 9i | Cyclohexanol | 964.7 | 134.7 | 32.1 |

| 9m | Cyclohexanol | 312.6 | 1135.0 | 315.5 |

Design of Chemical Libraries based on the this compound Scaffold

The construction of chemical libraries centered around a "privileged scaffold" like the pyrimidinone core is a cornerstone of modern drug discovery. acs.orgnih.gov Privileged scaffolds are molecular frameworks that can bind to multiple biological targets, making them ideal starting points for developing diverse compound collections. rsc.org The this compound scaffold and its close relatives, such as 2-amino-4,6-dichloropyrimidine (B145751), are synthetically tractable and offer multiple reaction sites for diversification, making them excellent candidates for library generation. nih.govnih.gov

A key strategy for library construction is the use of DNA-Encoded Library (DEL) technology. nih.govnih.gov This platform enables the synthesis and screening of massive libraries (billions of compounds) by attaching a unique DNA barcode to each small molecule. acs.org For pyrimidine-based libraries, a common approach involves the sequential substitution of reactive groups, such as chlorides on a pyrimidine ring, with a diverse set of building blocks. nih.gov For example, starting with 2,4,6-trichloropyrimidine, chemists can perform sequential nucleophilic aromatic substitution (SNAr) reactions to introduce a wide array of amines or other nucleophiles at the C2, C4, and C6 positions, with each step being recorded by the ligation of a specific DNA sequence. nih.govacs.org This split-and-pool synthesis strategy allows for the combinatorial creation of millions of unique compounds in a single reaction vessel. rsc.org

The design of these libraries is not random; it involves careful selection of building blocks to ensure structural diversity and favorable drug-like properties. rsc.org The orientation of substituents on the pyrimidine core is critical, as it dictates how the molecules can interact with a target protein's binding site. nih.gov

Diversity-Oriented Synthesis for Library Generation

Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to efficiently generate libraries of structurally diverse and complex small molecules, populating chemical space with novel skeletons. nih.govrsc.org Unlike target-oriented synthesis, which focuses on making a single molecule, DOS seeks to create a wide range of compounds from a common starting material. The pyrimidine core is an excellent platform for DOS due to its ability to be incorporated into various fused heterocyclic systems. nih.govacs.org

One DOS approach involves using a common pyrimidine-containing starting material and subjecting it to different reaction conditions or reagents to trigger divergent reaction pathways. nih.govresearchgate.net For instance, ortho-alkynylpyrimidine carbaldehydes have been used as a versatile precursor to synthesize five different pyrimidine-embedded polyheterocyclic core skeletons through silver- or iodine-mediated tandem cyclization strategies. acs.org This reagent-based approach efficiently generates significant skeletal diversity from a single, readily accessible intermediate. nih.govresearchgate.net

Another strategy is the substrate-based approach, where the complexity and diversity are built into the starting materials before they are subjected to a common set of reactions. nih.gov A step-economical DOS of a library of pyrimidine–N-heterocycle hybrids was developed by incorporating a 4,6-dimethoxypyrimidine (B185312) core into nine different types of N-heterocycles. nih.gov This approach, starting from simple, commercially available materials, yielded a library with high structural diversity that led to the discovery of novel herbicidal agents. nih.gov

High-Throughput Screening Library Design Principles

The design of chemical libraries for High-Throughput Screening (HTS) is guided by several key principles aimed at maximizing the probability of identifying "hit" compounds. A primary consideration is library diversity, which can be assessed by analyzing the variety of molecular scaffolds present. mdpi.com

For libraries based on the 2-aminopyrimidinone scaffold, design principles focus on several aspects:

Privileged Scaffold Focus : The library is built around the pyrimidine core, which is known to interact with numerous target classes, particularly kinases. acs.orgbenthamdirect.com This increases the likelihood of finding active compounds.

Combinatorial Expansion : Using robust and high-yield chemical reactions, such as SNAr or Suzuki couplings on a functionalized pyrimidine core (e.g., 2,4-dichloropyrimidine), allows for the combination of the central scaffold with large sets of diverse building blocks. nih.govnih.gov

Control of Physicochemical Properties : Building blocks are often selected using chemoinformatic tools to ensure the final library compounds possess drug-like properties (e.g., appropriate molecular weight, lipophilicity, and hydrogen bonding characteristics). rsc.org

3D Shape Diversity : The placement of substituents around the pyrimidine ring is strategically planned to explore three-dimensional space and present different pharmacophoric features for interaction with biological targets. nih.gov

Integration with Modern Screening Methods : The design must be compatible with the screening platform. For DELs, this means using DNA-compatible chemistry. nih.gov For high-throughput crystallography, library design may focus on generating close analogues of an initial fragment hit to rapidly build a structure-activity relationship (SAR) model directly from crystallographic data. chemrxiv.org

By adhering to these principles, medicinal chemists can construct high-quality pyrimidinone-based libraries that are enriched with compounds likely to show biological activity, thereby accelerating the initial stages of drug discovery.

Applications in Organic Synthesis and Materials Science for Pyrimidinone Systems

2-Amino-5-chloropyrimidin-4(3H)-one as a Versatile Synthetic Intermediate

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the amino group, the chloro substituent, and the pyrimidinone core. This combination allows for a range of chemical transformations, positioning it as a versatile intermediate in the synthesis of more complex molecules. The amino group can act as a nucleophile or be a site for diazotization, while the chlorine atom is susceptible to nucleophilic substitution. The pyrimidinone ring itself can participate in various cycloaddition and condensation reactions.

Although extensive research specifically documenting the use of this compound as a synthetic intermediate is not widely available in the public domain, its potential can be inferred from the known chemistry of related pyrimidine (B1678525) derivatives. For instance, analogous 2-aminopyrimidines are known to undergo reactions that lead to the formation of diverse heterocyclic systems. The presence of the chloro group at the 5-position further enhances its utility by providing an additional handle for functionalization.

Building Blocks for Complex Heterocyclic Architectures

The construction of complex heterocyclic architectures is a cornerstone of medicinal chemistry and materials science. Pyrimidinone derivatives serve as valuable synthons for creating fused and polycyclic systems with diverse biological and physical properties.

The synthesis of fused pyrimidine systems is a significant area of research due to the prevalence of these motifs in biologically active molecules. While specific examples starting from this compound are not extensively reported, the general strategies for the synthesis of fused pyrimidines often involve the cyclization of appropriately substituted pyrimidine precursors.

For example, the synthesis of pyrazolo[3,4-d]pyrimidines often proceeds through the cyclization of an ortho-amino ester of a pyrazole (B372694) with various reagents. nih.govsemanticscholar.orgresearchgate.netrsc.orgrsc.org This suggests a potential pathway where a derivative of this compound, after suitable modification, could serve as a precursor to such fused systems. The general approach involves creating a reactive intermediate that can undergo intramolecular cyclization to form the fused ring.

Similarly, the synthesis of triazolopyrimidines can be achieved through the annulation of a triazole ring onto a pyrimidine core. researchgate.netnih.govnih.gov This often involves the reaction of a diaminopyrimidine or a related derivative with a reagent that provides the remaining atoms for the triazole ring. The amino group of this compound could potentially be elaborated to a hydrazine (B178648) or other reactive moiety to facilitate such a cyclization.

The following table summarizes representative examples of fused pyrimidine systems, highlighting the general synthetic strategies that could potentially be adapted for this compound.

| Fused System | General Synthetic Approach | Potential Precursor from this compound |

| Pyrazolo[3,4-d]pyrimidines | Cyclization of an ortho-amino cyano pyrazole | Functionalized pyrimidine with an adjacent amino and cyano or ester group |

| Triazolo[1,5-a]pyrimidines | Reaction of aminotriazoles with β-dicarbonyl compounds | Diaminopyrimidine derivative |

| Pyrido[2,3-d]pyrimidines | Condensation of aminopyrimidines with α,β-unsaturated carbonyl compounds | This compound |

Polynitrogen heterocyclic compounds are of significant interest due to their high energy content and potential applications in materials science. The pyrimidine ring in this compound already contains two nitrogen atoms, making it a suitable starting point for the synthesis of even more nitrogen-rich systems.

The construction of such compounds often involves the introduction of nitrogen-containing substituents, such as azides or hydrazines, followed by cyclization reactions. For instance, the chloro group in this compound could potentially be displaced by an azide (B81097) ion to introduce a reactive azide functionality. This azide could then undergo cycloaddition reactions to form triazole or tetrazole rings fused or appended to the pyrimidine core.

While specific examples utilizing this compound for the synthesis of polynitrogen heterocycles are not readily found in the literature, the general principles of heterocyclic synthesis support its potential in this area.

Supramolecular Chemistry of Pyrimidinone Derivatives

The ability of molecules to form ordered structures through non-covalent interactions is the basis of supramolecular chemistry. Pyrimidinone derivatives are particularly well-suited for the construction of supramolecular assemblies due to their inherent hydrogen-bonding capabilities.

The self-assembly of pyrimidinone-based systems is primarily driven by specific and directional hydrogen-bonding interactions. The pyrimidinone core contains both hydrogen-bond donor (N-H) and acceptor (C=O) sites, allowing for the formation of well-defined hydrogen-bonded networks. The amino group in this compound provides an additional hydrogen-bond donor site, further enhancing its potential for self-assembly.

Studies on related aminopyrimidine derivatives have shown that they can form various supramolecular structures, such as one-dimensional chains and two-dimensional networks, through a combination of N-H···N, N-H···O, and O-H···O hydrogen bonds. Current time information in Bangalore, IN. The specific pattern of hydrogen bonding is influenced by the substituents on the pyrimidine ring and the crystallization conditions.

A prominent example of supramolecular polymerization involving pyrimidinone derivatives is the use of ureidopyrimidinone (UPy) units. UPy moieties, which can be synthesized from aminopyrimidinones, are capable of forming strong and highly directional quadruple hydrogen bonds (DDAA array). This self-complementary hydrogen-bonding motif leads to the formation of long and robust supramolecular polymers in solution and in the solid state. nih.gov

The general principle involves the functionalization of a monomer with a UPy unit. These monomers then self-assemble into long polymer chains through the formation of UPy dimers. The strength and dynamic nature of these supramolecular polymers make them attractive for applications in areas such as responsive materials and biomedical engineering.

The following table outlines the key features of UPy-based supramolecular polymerization:

| Feature | Description |

| Monomer | A molecule functionalized with a ureidopyrimidinone (UPy) unit. |

| Interaction | Quadruple hydrogen bonding (DDAA array) between two UPy units. |

| Resulting Structure | Long, linear supramolecular polymer chains. |

| Properties | Dynamic and responsive to stimuli such as temperature and solvent. |

While direct studies on supramolecular polymers derived from this compound are not available, its potential as a precursor for UPy-functionalized monomers is evident. The amino group could be reacted with an isocyanate to form the ureido linkage, thus creating a UPy derivative that could participate in supramolecular polymerization.

Design of Materials with Tunable Supramolecular Properties

The compound this compound possesses a unique combination of functional groups that make it an excellent candidate for the design of materials with tunable supramolecular properties. The pyrimidinone core, with its amino substituent and chlorine atom, provides multiple sites for non-covalent interactions, which are the basis of supramolecular assembly. The arrangement of these groups allows for the formation of predictable and robust hydrogen-bonding networks, as well as other significant intermolecular forces.

The amino group and the N-H and carbonyl groups within the pyrimidinone ring are primary sites for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen and ring nitrogens can act as hydrogen bond acceptors. This donor-acceptor pattern is fundamental to the formation of self-assembling systems. Studies on structurally similar aminopyrimidine derivatives have demonstrated the formation of extensive hydrogen-bonding networks, creating well-defined one-, two-, or even three-dimensional structures. For instance, related aminopyrimidine compounds are known to form molecular columns and stepped networks through a combination of N-H···N and N-H···O hydrogen bonds nih.gov.

Beyond conventional hydrogen bonding, the chlorine atom introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction between a halogen atom (in this case, chlorine) and a Lewis base (such as an oxygen or nitrogen atom). This interaction can be surprisingly strong and is highly directional, offering a precise tool for controlling the architecture of supramolecular assemblies. In some crystal structures of related chloro-substituted heterocycles, short Cl···Cl contacts have also been observed, further contributing to the stability of the packed structure nih.gov.

Furthermore, the aromatic pyrimidinone ring can participate in π-π stacking interactions. These interactions, arising from the alignment of aromatic rings, are crucial for the stabilization of layered or columnar supramolecular structures. The interplay between hydrogen bonding, halogen bonding, and π-π stacking allows for a high degree of control over the final solid-state structure and, consequently, the material's properties. By modifying the chemical environment, such as the solvent or the introduction of co-formers, it is possible to tune these non-covalent interactions and guide the self-assembly process towards a desired architecture with specific physical and chemical properties. The study of how hydrogen bonding influences molecular packing in aminopyrimidine structures is anticipated to provide significant insights into the structures and functions of nucleic acids nih.gov.

Table 1: Potential Supramolecular Interactions Involving this compound

| Interaction Type | Participating Groups on the Compound | Potential Interacting Partners | Structural Role |

|---|---|---|---|

| Hydrogen Bonding | Amino group (donor), N-H in ring (donor), Carbonyl oxygen (acceptor), Ring nitrogens (acceptor) | Other pyrimidinone molecules, solvent molecules, co-formers | Formation of chains, sheets, and 3D networks nih.gov |

| Halogen Bonding | Chlorine atom (donor) | Lewis basic atoms (N, O) on adjacent molecules | Directional control of crystal packing |

| π-π Stacking | Pyrimidinone ring | Aromatic rings of neighboring molecules | Stabilization of columnar or layered structures nih.gov |

| Weak C-H···N/O Interactions | C-H bonds | Nitrogen or Oxygen atoms | Fine-tuning of molecular packing nih.gov |

Integration into Macrocyclic and Cage Structures for Molecular Recognition and Separation

The structural features of this compound make it a valuable building block for the synthesis of complex macrocyclic and cage-like structures. These larger architectures are of significant interest in supramolecular chemistry for their ability to perform molecular recognition and separation, acting as hosts for smaller guest molecules. The pyrimidinone derivative offers multiple points for covalent modification, allowing it to be incorporated into larger ring or cage systems.

The primary amino group is a versatile handle for a variety of coupling reactions. It can readily react with acyl chlorides, carboxylic acids (via amide coupling reagents), or isocyanates to form amides and ureas, respectively. These linkages are robust and are commonly used in the synthesis of macrocycles. By using a difunctional linker that can react with the amino groups of two pyrimidinone units, a macrocyclic structure can be assembled. General strategies for synthesizing large combinatorial libraries of macrocycles often rely on efficient and sequential reactions, such as the coupling of building blocks containing reactive functional groups like amines nih.gov.

The pyrimidinone ring itself can be part of the macrocyclic backbone. The chlorine atom at the 5-position can be displaced through nucleophilic aromatic substitution (SNAr) reactions, allowing for the attachment of linker molecules. For example, a bis-nucleophile could potentially react with two molecules of this compound to form a macrocycle. Additionally, the nitrogen atoms within the pyrimidine ring could be alkylated to connect to other parts of a larger structure, a common strategy in the synthesis of macrocyclic polyamines which are known for their unique cavity structures and ability to form stable complexes researchgate.net.

Role of Halogenated Pyrimidinones (B12756618) in Enabling Novel Synthetic Reactions

Halogenated pyrimidinones, including this compound, are highly valuable intermediates in organic synthesis due to the reactivity imparted by the halogen substituent. The chlorine atom on the pyrimidinone ring is not merely a passive substituent; it activates the ring and serves as a versatile anchor for a wide array of chemical transformations, enabling the construction of more complex and functionally diverse molecules.

The primary role of the chlorine atom is to facilitate nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrimidinone ring's nitrogen atoms and carbonyl group makes the carbon atom attached to the chlorine susceptible to attack by nucleophiles. This allows for the displacement of the chloride ion by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce new functional groups at the C5 position. This type of reaction is a powerful tool for decorating the pyrimidinone scaffold. Efficient SNAr approaches have been developed for the synthesis of a wide array of 2-aryl and 2-alkyl pyrimidines, demonstrating the utility of this reaction on the pyrimidine core organic-chemistry.org.

In addition to SNAr, the chloro-substituted pyrimidinone is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings can be used to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the C5 position. For instance, a Suzuki coupling with a boronic acid could introduce a new aryl or alkyl group, significantly increasing the molecular complexity. The use of halogenated pyrazolo[1,5-a]pyrimidines as building blocks for such coupling reactions to synthesize functionalized derivatives has been well-documented, highlighting the synthetic potential of the halogen atom nih.gov.

This reactivity is crucial for building libraries of compounds for drug discovery and for creating advanced materials. The ability to selectively functionalize the C5 position allows for systematic studies of structure-activity relationships. Furthermore, the amino group at the C2 position can also be functionalized, offering a second site for modification. This dual reactivity allows for the divergent synthesis of a wide range of derivatives from a single, readily accessible starting material. The synthesis of various halogenated heterocycles is a major focus for chemists as these compounds are not only found in pharmaceuticals but are also useful as synthetic intermediates and have been explored as organocatalysts nih.gov.

Table 2: Synthetic Utility of this compound

| Reaction Type | Role of the Halogenated Pyrimidinone | Potential Reagents | Product Type |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Electrophilic substrate at C5 | Amines, alkoxides, thiolates | 5-substituted aminopyrimidinones, 5-alkoxypyrimidinones, 5-thioetherpyrimidinones organic-chemistry.org |

| Suzuki Coupling | Cross-coupling partner | Aryl/alkyl boronic acids, Palladium catalyst, Base | 5-Aryl/alkyl-2-aminopyrimidinones nih.gov |

| Buchwald-Hartwig Amination | Cross-coupling partner | Amines, Palladium or Copper catalyst, Base | N-functionalized 5-aminopyrimidinone derivatives nih.gov |

| Sonogashira Coupling | Cross-coupling partner | Terminal alkynes, Palladium/Copper catalyst, Base | 5-Alkynyl-2-aminopyrimidinones nih.gov |

| Amide/Urea (B33335) Formation | Nucleophile at the amino group | Acyl chlorides, isocyanates | N2-acylated or N2-carbamoylated pyrimidinones nih.gov |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate |

| 2-amino-5-chloropyridine (B124133) |

| pillar nih.govarenes |

| N-(6-amino-3,4-dihydro-3-methyl-5-nitroso-4-oxopyrimidin-2-yl)glycylglycinate |

| 2-amino-5-(3-chloropropyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine |

| 2-aryl pyrimidines |

| 2-alkyl pyrimidines |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Amino-5-chloropyrimidin-4(3H)-one derivatives?

- Methodological Answer : Derivatives are synthesized via multi-step organic reactions, often involving nucleophilic substitution or condensation. For example, thieno[2,3-d]pyrimidin-4(3H)-one analogs are prepared by reacting 5-substituted thiols with a pyrimidinone core under reflux conditions. Yields range from 70% to 96%, with purification via column chromatography. Reaction parameters (temperature, solvent, and pH) are critical for optimizing regioselectivity .

- Key Techniques : ¹H NMR, HRMS, and melting point analysis confirm structural integrity and purity .

Q. How can researchers ensure accurate characterization of halogenated pyrimidinones?

- Methodological Answer : Characterization requires a combination of spectroscopic and chromatographic methods:

- ¹H NMR identifies proton environments and substituent positions.

- HRMS validates molecular weight and isotopic patterns.

- Melting Point Analysis assesses purity and crystallinity.

For example, derivatives with chloro substituents (e.g., compound 2m in ) show distinct NMR shifts for aromatic protons and chlorine-induced deshielding effects .

Q. What solvent systems and purification methods are effective for pyrimidinone derivatives?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for solubility. Purification often employs silica gel chromatography with gradients of ethyl acetate/hexane. For acidic derivatives (e.g., compound 8 in ), preparative HPLC with reversed-phase C18 columns improves resolution .

Advanced Research Questions

Q. How do substituents influence the reactivity and crystallinity of this compound derivatives?

- Methodological Answer : Electron-withdrawing groups (e.g., -Cl) enhance electrophilic reactivity at the pyrimidinone core, facilitating nucleophilic attacks. Crystallinity is affected by hydrogen bonding; for instance, derivatives with carboxylic acid groups (e.g., compound 8) form stable co-crystals with water, as observed in X-ray diffraction studies .

- Data Analysis : Compare melting points (e.g., 151–154°C for compound 2l vs. 221–224°C for 2m) to correlate substituent bulkiness with lattice stability .

Q. What advanced techniques elucidate the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Predict binding modes to enzymes like dihydrofolate reductase (DHFR) or viral polymerases.

- X-ray Crystallography : Resolve ligand-protein complexes to identify key interactions (e.g., halogen bonding with -Cl substituents) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrimidinones?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing -Cl with -F) and assay activity against controlled targets (e.g., antiviral efficacy).

- Meta-Analysis : Cross-reference bioactivity data with crystallographic or NMR-based conformational studies to identify critical structural motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings